An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic Acid
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic Acid
This guide provides a comprehensive and technically detailed protocol for the asymmetric synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and biotechnological research. The synthesis strategy presented herein leverages the well-established Evans chiral auxiliary methodology to ensure high stereochemical control and yield. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
(S)-2-amino-3-(4-ethylphenyl)propanoic acid, also known as p-ethyl-L-phenylalanine, is a synthetic amino acid analog. Its structural similarity to natural amino acids, combined with the presence of the 4-ethylphenyl moiety, makes it a valuable building block for the design and synthesis of novel peptides, peptidomimetics, and other biologically active molecules. The precise stereochemical control in its synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.
This guide will detail a robust and reproducible synthetic route, beginning with readily available starting materials and employing a chiral auxiliary to direct the stereoselective formation of the desired (S)-enantiomer. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to provide a deeper understanding of the underlying chemical principles.
Synthetic Strategy Overview
The chosen synthetic pathway employs an Evans oxazolidinone chiral auxiliary to control the stereochemistry of an alkylation reaction. This method is renowned for its high diastereoselectivity and the reliable cleavage of the auxiliary to yield the desired enantiomerically pure amino acid.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target amino acid.
Experimental Protocols
Part 1: Synthesis of 4-Ethylbenzyl Bromide
The synthesis of the key alkylating agent, 4-ethylbenzyl bromide, is achieved through the bromination of 4-ethylbenzyl alcohol.
Reaction Scheme:
4-Ethylbenzyl alcohol + PBr₃ → 4-Ethylbenzyl bromide
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethylbenzyl alcohol | 136.19 | 10.0 g | 0.0734 |
| Phosphorus tribromide (PBr₃) | 270.69 | 7.3 g (2.7 mL) | 0.0270 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-ethylbenzyl alcohol (10.0 g, 0.0734 mol) in 100 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (7.3 g, 0.0270 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-ethylbenzyl bromide.
-
Purification: Purify the crude product by vacuum distillation to yield pure 4-ethylbenzyl bromide as a colorless oil.
Part 2: Asymmetric Synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic acid
This part details the core asymmetric synthesis using the Evans chiral auxiliary.
Reaction Scheme:
(S)-4-benzyl-2-oxazolidinone + Propionyl chloride → N-Propionyl-(S)-4-benzyl-2-oxazolidinone
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-4-benzyl-2-oxazolidinone | 177.19 | 10.0 g | 0.0564 |
| Propionyl chloride | 92.52 | 5.4 g (4.9 mL) | 0.0583 |
| Triethylamine (Et₃N) | 101.19 | 6.2 g (8.5 mL) | 0.0613 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 150 mL | - |
| 1 M HCl solution | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone (10.0 g, 0.0564 mol) in 150 mL of anhydrous dichloromethane. Cool the solution to 0 °C.
-
Addition of Reagents: Add triethylamine (6.2 g, 0.0613 mol) followed by the dropwise addition of propionyl chloride (5.4 g, 0.0583 mol).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction with 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-propionyl-(S)-4-benzyl-2-oxazolidinone as a white solid.
Reaction Scheme:
N-Propionyl-(S)-4-benzyl-2-oxazolidinone + 4-Ethylbenzyl bromide → Alkylated Oxazolidinone
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 233.27 | 10.0 g | 0.0429 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.37 | 47.2 mL (1.0 M in THF) | 0.0472 |
| 4-Ethylbenzyl bromide | 185.07 | 8.7 g | 0.0470 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 200 mL | - |
| Saturated NH₄Cl solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Enolate Formation: In a 500 mL flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (10.0 g, 0.0429 mol) in 200 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add NaHMDS (47.2 mL of a 1.0 M solution in THF, 0.0472 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Alkylation: In a separate flask, dissolve 4-ethylbenzyl bromide (8.7 g, 0.0470 mol) in 20 mL of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up: Quench the reaction by adding 100 mL of saturated NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the alkylated oxazolidinone.
Reaction Scheme:
Alkylated Oxazolidinone + LiOH·H₂O → (S)-2-amino-3-(4-ethylphenyl)propanoic acid + (S)-4-benzyl-2-oxazolidinone
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Alkylated Oxazolidinone | 351.44 | 10.0 g | 0.0284 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 2.4 g | 0.0572 |
| Hydrogen peroxide (H₂O₂) | 34.01 | 9.7 mL (30% aq. soln.) | ~0.085 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Sodium sulfite (Na₂SO₃) | 126.04 | 10 g | - |
| 1 M HCl solution | - | As needed | - |
| Diethyl ether | 74.12 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the alkylated oxazolidinone (10.0 g, 0.0284 mol) in a mixture of 100 mL of THF and 50 mL of water. Cool the solution to 0 °C.
-
Cleavage: Slowly add hydrogen peroxide (9.7 mL of a 30% aqueous solution) followed by a solution of lithium hydroxide monohydrate (2.4 g, 0.0572 mol) in 20 mL of water.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Work-up: Quench the excess peroxide by the slow addition of a solution of sodium sulfite (10 g) in 50 mL of water. Concentrate the mixture under reduced pressure to remove the THF.
-
Auxiliary Recovery: Extract the aqueous solution with diethyl ether (3 x 50 mL) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to recover (S)-4-benzyl-2-oxazolidinone.
-
Product Isolation: Acidify the aqueous layer to pH 6 with 1 M HCl. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain (S)-2-amino-3-(4-ethylphenyl)propanoic acid. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Data Summary
Expected Yields and Purity:
| Step | Product | Typical Yield (%) | Purity (by HPLC/NMR) |
| 1. Bromination | 4-Ethylbenzyl bromide | 85-95 | >98% |
| 2.1 Acylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 90-98 | >99% |
| 2.2 Alkylation | Alkylated Oxazolidinone | 80-90 | >95% (diastereomeric excess) |
| 2.3 Cleavage | (S)-2-amino-3-(4-ethylphenyl)propanoic acid | 85-95 | >99% (enantiomeric excess) |
Physicochemical Properties of (S)-2-amino-3-(4-ethylphenyl)propanoic acid:
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~240-245 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases |
| Optical Rotation | [α]²⁰D ≈ +20 to +25 (c=1, H₂O) |
Mechanistic Insights
The high diastereoselectivity of the alkylation step is the cornerstone of this synthetic strategy. The bulky benzyl group on the Evans chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (4-ethylbenzyl bromide) to approach from the less hindered face. This steric hindrance directs the formation of one diastereomer in high excess.
Caption: Simplified representation of the diastereoselective alkylation step.
The cleavage of the auxiliary with lithium hydroperoxide (formed in situ from LiOH and H₂O₂) proceeds via nucleophilic attack at the acyl carbonyl group, leading to the formation of the desired carboxylic acid and the recovery of the intact chiral auxiliary.[1][2]
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of enantiomerically pure (S)-2-amino-3-(4-ethylphenyl)propanoic acid. The use of an Evans chiral auxiliary ensures high stereocontrol, which is a critical aspect for the synthesis of biologically active molecules. The step-by-step procedures, along with the provided data and mechanistic insights, should enable researchers and drug development professionals to successfully synthesize this valuable non-proteinogenic amino acid for their specific applications.
References
-
General procedure for bromination of benzyl alcohols. Current synthesis bromine benzyls compound mainly contains following several method: 1, be Material synthesis benzylalcohol with benzene, and then be raw material with benzylalcohol, directly carry out bromo.[3]
- Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1482–1487.[1]
-
Asymmetric alkylation of the Ni(II) complex of glycine. An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol involves the asymmetric alkylation of the Ni(II) complex of glycine to form an intermediate, which then decomposes to form a series of valuable chiral amino acids in high yields and with excellent diastereoselectivity.[4]
-
Synthesis of 4-ethylbenzoic acid derivatives. A procedure has been developed for preparation of derivatives of 4-ethylbenzoic and 4-ethycyclohexanecarboxylic acids via liquid-phase catalytic oxidation and hydrogenation.[5][6]
-
General procedure for the synthesis of Evans' oxazolidinones. An interesting new approach was developed for the synthesis of Evans' chiral auxiliaries with excellent yields.[7]
-
Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases. Phenylalanine dehydrogenases (PDHs) play an important role in pharmaceutical and fine chemical industries due to their ability to produce primary amines via asymmetrically reductive amination.[8][9]
-
Cleavage of Evans chiral auxiliaries. The chiral auxiliary can be selectively removed using LiOOH, LiOBn or LiSBn, but not LiOH, which instead favours endocyclic cleavage with opening of the oxazolidinone ring.[2][10]
-
Synthesis of benzyl bromide by bromination or substitution. Various methods for the synthesis of benzyl bromides.[11]
-
Physicochemical properties of propionic acid derivatives. A series of Schiff bases (1-17) and esters (18-24) of propionic acid was synthesized in appreciable yield and characterized by physicochemical as well as spectral means.[12][13]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. The computed energy profile of the OH--mediated hydrolysis supports Evans' proposal that the initial nucleophilic addition step determines the regioselectivity.[2]
-
Synthesis of (S)-2-amino-3-(4-(2-azidoethoxy)phenyl)propanoic acid. Product details for a related compound.[14]
-
Chiral auxiliary synthesis. The oxazolidinone chiral auxiliary reagents can be synthesized using amino acids, amino alcohols or other compounds.[]
-
(2RS)-2-(4-Ethylphenyl)propanoic Acid. Analyte data for the racemic mixture.[16]
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